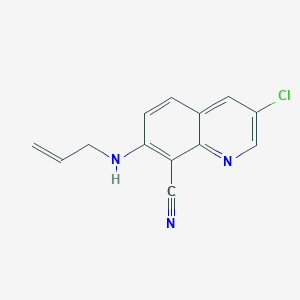
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile is a chemical compound with the molecular formula C13H9N5. It is a derivative of indazole and nicotinonitrile, featuring an amino group at the 5-position of the indazole ring and a nitrile group at the 3-position of the nicotinonitrile ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. standard organic synthesis techniques involving high-purity reagents and controlled reaction environments are typically employed .
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-(5-Amino-1H-indazol-3-yl)nicotinonitrile: Unique due to its specific substitution pattern and combination of functional groups.
Indazole Derivatives: Compounds like 5-aminoindazole and 3-nitroindazole share structural similarities but differ in their functional groups and biological activities.
Nicotinonitrile Derivatives: Compounds such as 3-cyanopyridine and 5-cyanopyridine have similar nitrile groups but lack the indazole ring.
Uniqueness
This compound stands out due to its unique combination of an indazole ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1356088-12-4 |
|---|---|
Molecular Formula |
C13H9N5 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-(5-amino-1H-indazol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9N5/c14-5-8-3-9(7-16-6-8)13-11-4-10(15)1-2-12(11)17-18-13/h1-4,6-7H,15H2,(H,17,18) |
InChI Key |
FGDMCCGXBOCYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CN=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


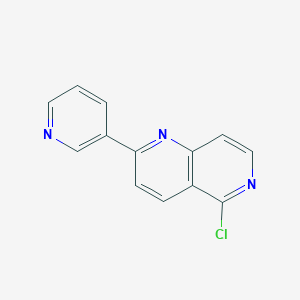
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
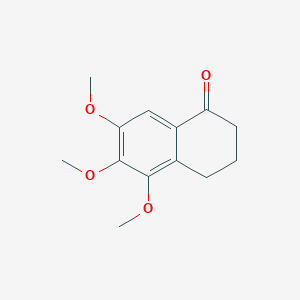
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
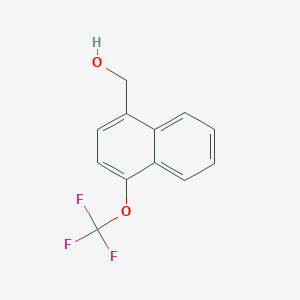
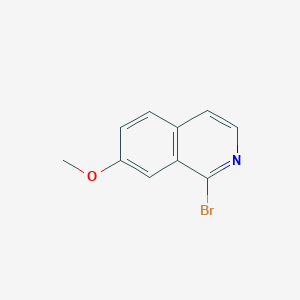
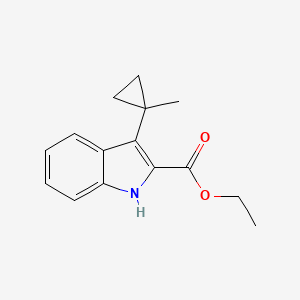
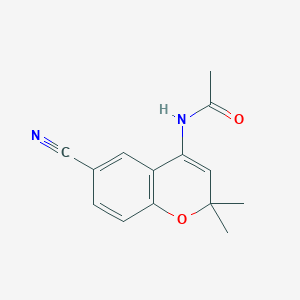

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)

